

Biological activity of phenanthrene glycosides from *Juncus effusus*

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Compound of Interest

Compound Name: *Juncusol 2-O-glucoside*

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An In-depth Technical Guide on the Biological Activity of Phenanthrene Glycosides from *Juncus effusus*

Introduction

Juncus effusus L., commonly known as the soft rush, is a perennial herbaceous plant that has been utilized in Traditional Chinese Medicine for various therapeutic purposes, including as a sedative, anxiolytic, antipyretic, and diuretic agent.[1] Phytochemical investigations into this species have revealed a rich and diverse profile of secondary metabolites, with phenanthrenes and their derivatives being the most characteristic and pharmacologically significant constituents.[2][3] These compounds, which include phenanthrenes, 9,10-dihydrophenanthrenes, and their glycosidic forms, have demonstrated a wide spectrum of biological activities.[4][5]

This technical guide provides a comprehensive overview of the biological activities of phenanthrene compounds isolated from *Juncus effusus*. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their cytotoxic, anti-inflammatory, and antimicrobial properties. The guide summarizes quantitative data, details key experimental methodologies, and provides visual representations of workflows and pathways to facilitate a deeper understanding of the therapeutic potential of these natural products. While data on phenanthrene glycosides specifically are limited, this guide encompasses the broader class of phenanthrenoids from *J. effusus*, which serve as the foundation for understanding the activity of their glycosidic forms.

Biological Activities of Phenanthrenes from *Juncus effusus*

Phenanthrenes derived from *Juncus effusus* have been extensively evaluated for a range of biological effects. The primary areas of investigation include their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Cytotoxic and Antiproliferative Activity

A significant number of phenanthrenes and their dimers isolated from *J. effusus* have shown potent cytotoxic effects against various human cancer cell lines. These compounds are considered promising candidates for the development of new antineoplastic agents.[\[6\]](#)[\[7\]](#)

Compound	Cancer Cell Line	IC50 (μM)	Reference
Compound 7 (Known 9,10-dihydrophenanthrene)	MCF-7 (Breast)	9.17	[6]
HeLa (Cervical)	19.6	[6]	
Effususin B (Dimeric Phenanthrene)	HepG2 (Liver)	12.9	[3] [8]
MCF-7 (Breast)	12.5	[3] [8]	
SMMC-7721 (Liver)	13.6	[3] [8]	
Ensifolin A	HeLa (Cervical)	3.9 - 12.7	[9] [10]
COLO 205 (Colon)	3.9 - 12.7	[9] [10]	
COLO 320 (Colon)	3.9 - 12.7	[9] [10]	
Juncusol	HeLa (Cervical)	- (Pro-apoptotic)	[10]
Juncuenin	HeLa (Cervical)	2.9	[10]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.

Phenanthrenes from *J. effusus* have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages and the suppression of superoxide anion generation and elastase release in human neutrophils.[7][11][12]

Compound/Extract	Assay	IC50 (μM)	Reference
Effusisin B	NO Production Inhibition (RAW 264.7)	7.42 ± 0.50	[3]
Juncusol	Superoxide Anion Generation	3.1	[9]
Juncuenin B	Superoxide Anion Generation	4.9	[9]
Elastase Release	5.5	[9]	
Sesquilignan (Compound 1)	NO Production Inhibition (RAW 264.7)	8.59	[12]
Long chain fatty enamide (Compound 2)	NO Production Inhibition (RAW 264.7)	13.73	[12]

Antimicrobial Activity

Several novel phenanthrenes from *J. effusus* have been evaluated for their ability to inhibit the growth of pathogenic microbes. These compounds have shown remarkable activity against both agricultural pathogenic fungi and human pathogenic bacteria, indicating their potential for development as new antimicrobial agents.[13]

Compound	Microorganism	MIC (µg/mL)	Reference
Compound 1 (2-methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol)	Rhizoctonia solani	3.125 - 12.5	[13] [14]
Verticillium dahliae Kleb	3.125 - 12.5	[13] [14]	
Sclerotinia sclerotiorum	3.125 - 12.5	[13] [14]	
Gibberella saubinetii	3.125 - 12.5	[13] [14]	
Bipolaris zeicola	3.125 - 12.5	[13] [14]	
Phytophthora parasitica	3.125 - 12.5	[13] [14]	
Bacterium paratyphosum B	12.5	[13] [14]	
Micrococcus lysodeikticus	25	[13] [14]	
Jinflexin B	Methicillin-Resistant Staphylococcus aureus (MRSA)	12.5 - 100	[15] [16]
Juncusol	Methicillin-Resistant Staphylococcus aureus (MRSA)	12.5 - 100	
Juncuenin D	Methicillin-Resistant Staphylococcus aureus (MRSA)	12.5 - 100	
Dehydrojuncuenin B	Methicillin-Resistant Staphylococcus aureus (MRSA)	12.5 - 100	

Other Biological Activities

Beyond the major activities listed above, phenanthrenes from *J. effusus* have been associated with other important pharmacological effects:

- **Estrogenic Activity:** Several phenanthrenes were found to exert agonistic effects on the estrogen receptor, suggesting potential applications in managing gynecological disorders.[\[2\]](#)
[\[11\]](#)
- **Anxiolytic and Sedative Activities:** The traditional use of *J. effusus* for treating insomnia and anxiety is supported by modern studies identifying specific phenanthrenes with anxiolytic and sedative properties.[\[2\]](#)

Experimental Protocols and Methodologies

The biological activities described are determined using a range of standardized in vitro assays. Below are detailed methodologies for the key experiments cited.

Cytotoxicity Assessment using CCK-8/MTT Assay

The in vitro cytotoxicity of phenanthrene compounds against human cancer cell lines is commonly evaluated using colorimetric assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8).[\[7\]](#)[\[17\]](#)

Protocol:

- **Cell Culture:** Human cancer cells (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and allowed to adhere for 24 hours.
- **Compound Treatment:** The phenanthrene compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). The cells are treated with these dilutions for 48 to 72 hours.

- **Reagent Incubation:** After the treatment period, 10 μ L of CCK-8 or 20 μ L of MTT solution (5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours. For MTT, the resulting formazan crystals are dissolved by adding 150 μ L of DMSO to each well.
- **Absorbance Measurement:** The absorbance is measured using a microplate reader at a wavelength of 450 nm for CCK-8 or 570 nm for MTT.
- **Data Analysis:** The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Nitric Oxide (NO) Production Assay

This assay measures the ability of compounds to inhibit the production of nitric oxide in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[\[7\]](#)[\[17\]](#)

Protocol:

- **Cell Culture:** RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- **Cell Seeding:** Cells are seeded in 96-well plates at a density of 5×10^4 cells per well and incubated for 24 hours.
- **Compound Treatment:** Cells are pre-treated with various concentrations of the test compounds for 1-2 hours before being stimulated with 1 μ g/mL of LPS for an additional 24 hours.
- **Nitrite Measurement (Griess Reaction):** The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 μ L of supernatant from each well is mixed with 50 μ L of Griess Reagent I (sulfanilamide solution) followed by 50 μ L of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).
- **Absorbance Measurement:** After a 10-minute incubation period at room temperature, the absorbance is measured at 540 nm.

- **Data Analysis:** A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined from the dose-response curve. A concurrent cell viability assay (e.g., CCK-8) is performed to ensure that the observed NO inhibition is not due to cytotoxicity.[\[17\]](#)

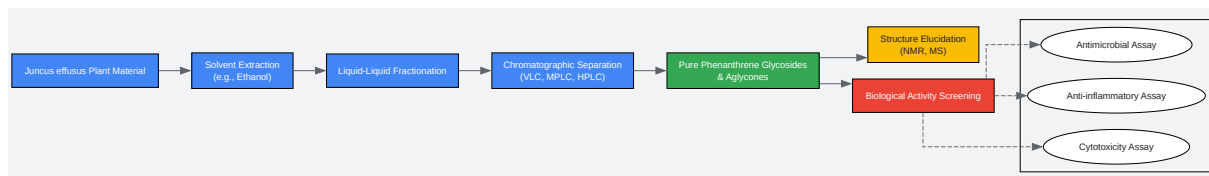
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically determined using a broth microdilution method.[\[16\]](#)

Protocol:

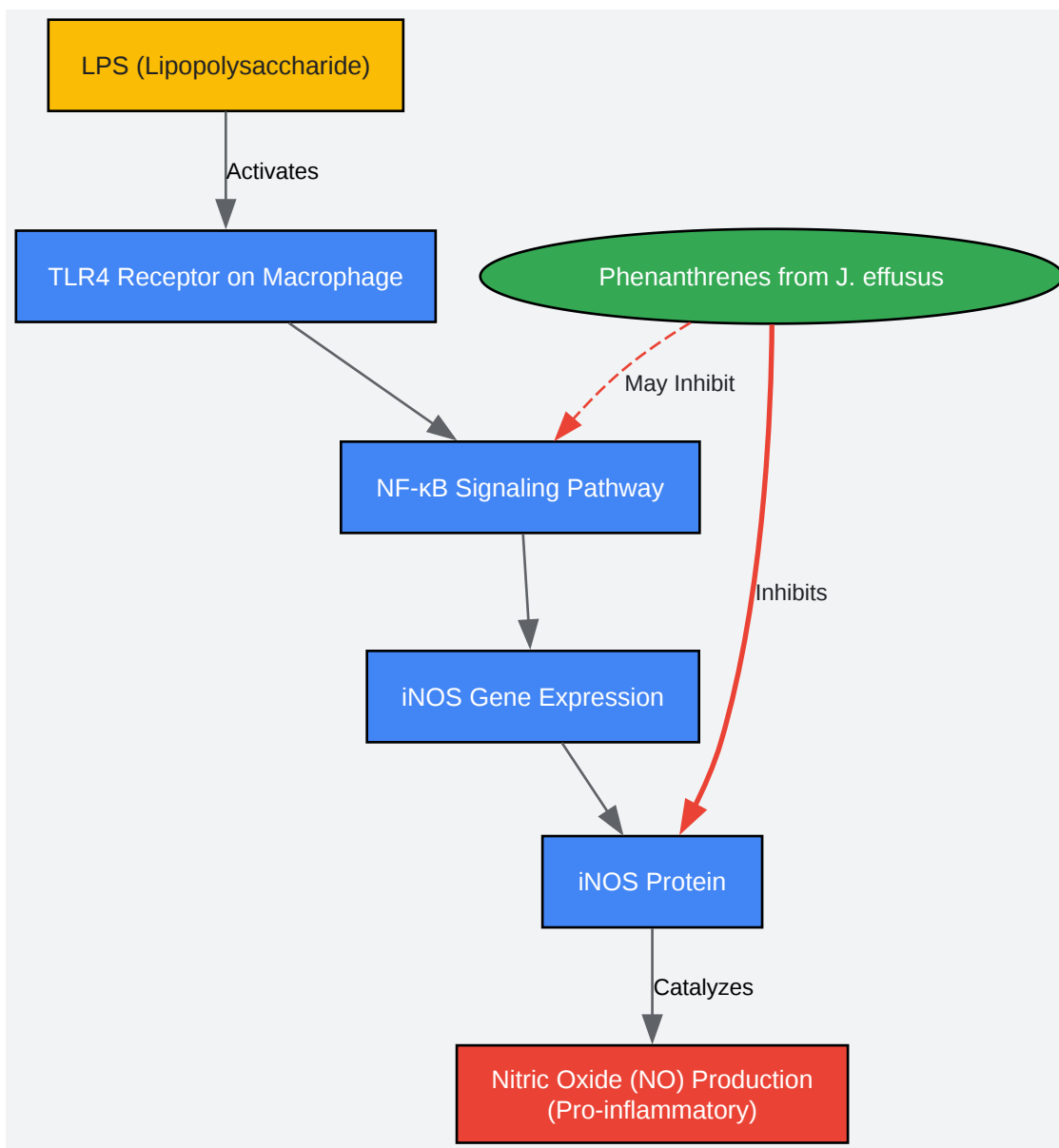
- **Inoculum Preparation:** Bacterial or fungal strains are grown on an appropriate agar medium. A suspension is prepared in sterile broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard.
- **Compound Dilution:** The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualizations: Workflows and Pathways



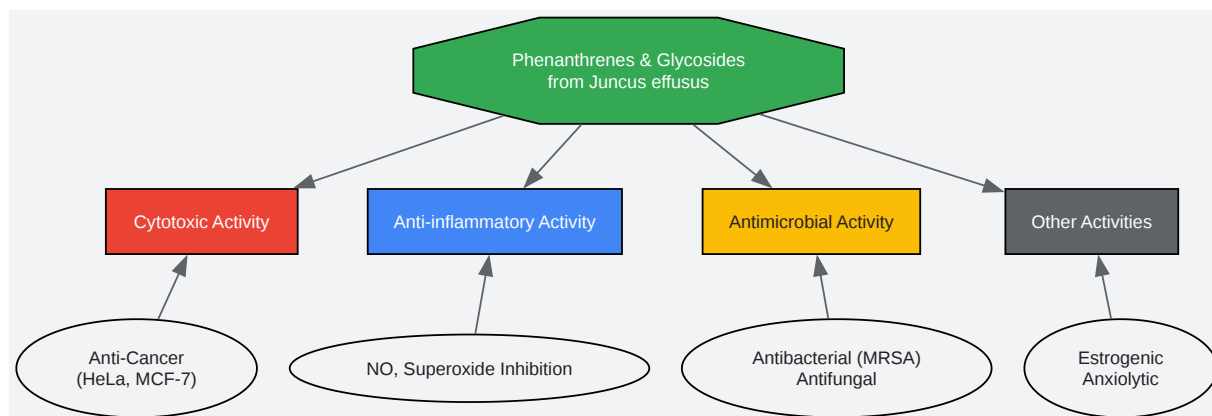
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Caption: General workflow for the isolation and bioactivity screening of phenanthrenes.



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Caption: Inhibition of LPS-induced nitric oxide production by phenanthrenes.



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Caption: Summary of the biological activities of *Juncus effusus* phenanthrenes.

Conclusion

Juncus effusus is a rich source of phenanthrenes and their derivatives with significant and diverse biological activities. The compounds isolated from this plant have demonstrated potent cytotoxic effects against multiple cancer cell lines, substantial anti-inflammatory activity through the inhibition of key inflammatory mediators, and broad-spectrum antimicrobial properties. While much of the existing research has focused on phenanthrene aglycones, these findings provide a strong basis for the investigation of their glycosidic forms, which may exhibit modified pharmacokinetic and pharmacodynamic profiles. The data and methodologies presented in this guide underscore the therapeutic potential of *Juncus effusus* phenanthrenes and highlight them as valuable leads for future drug discovery and development efforts.

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